molecular formula C14H17NO4 B12869843 (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

(2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12869843
M. Wt: 263.29 g/mol
InChI Key: PPRLCASKVDQSEK-RYUDHWBXSA-N
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Description

(2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a pyrrolidine ring substituted with benzyl and methoxycarbonyl groups, makes it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl bromide.

    Formation of Pyrrolidine Derivative: The pyrrolidine is reacted with benzyl bromide in the presence of a base like sodium hydride to form the benzylated pyrrolidine derivative.

    Introduction of Methoxycarbonyl Group: The benzylated pyrrolidine is then treated with methoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methoxycarbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-1-benzyl-5-methylpyrrolidine-2-carboxylic acid
  • (2S,5S)-1-benzyl-5-hydroxymethylpyrrolidine-2-carboxylic acid
  • (2S,5S)-1-benzyl-5-ethoxycarbonylpyrrolidine-2-carboxylic acid

Uniqueness

(2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2S,5S)-1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m0/s1

InChI Key

PPRLCASKVDQSEK-RYUDHWBXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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